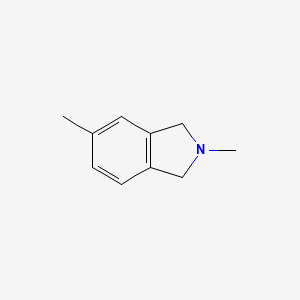
2,5-Dimethylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family Isoindolines are known for their significant biological and chemical properties, making them valuable in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylisoindoline typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2,5-dimethylbenzylamine with phthalic anhydride, followed by reduction. This process can be carried out under solventless conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield different substituted isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various substituted isoindolines and isoindoline-1,3-dione derivatives, which have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
2,5-Dimethylisoindoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylisoindoline involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Isoindoline: The parent compound, lacking the methyl groups at the 2 and 5 positions.
Isoindoline-1,3-dione: An oxidized derivative with significant biological activity.
Substituted Isoindolines: Various derivatives with different substituents at the nitrogen or carbon atoms
Uniqueness: This structural modification can lead to different chemical and biological properties compared to its unsubstituted counterparts .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H13N/c1-8-3-4-9-6-11(2)7-10(9)5-8/h3-5H,6-7H2,1-2H3 |
Clave InChI |
AKXUOORNXYEOBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CN(C2)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


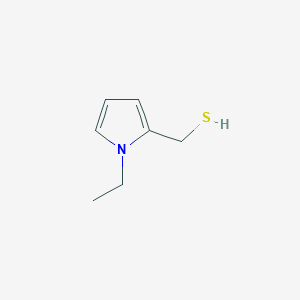
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
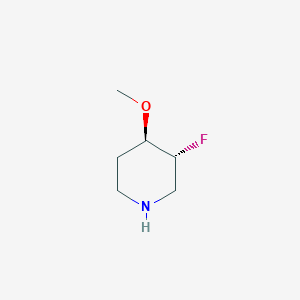
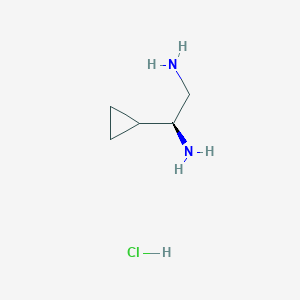

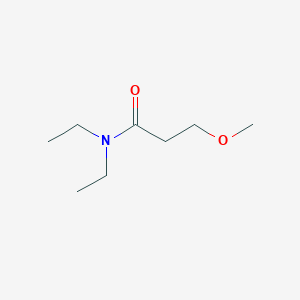

![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)



![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
